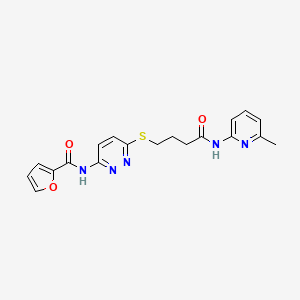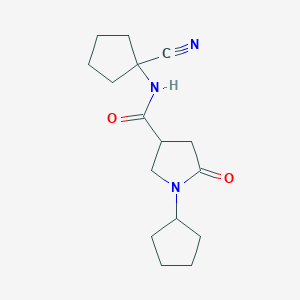
N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a molecular formula of C16H22N2O2 This compound is known for its unique structure, which includes a cyanocyclopentyl group and a cyclopentyl group attached to a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common method starts with the reaction of cyclopentanone with cyanide to form 1-cyanocyclopentane. This intermediate is then reacted with a suitable amine to form the desired amide. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanocyclopentyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
科学研究应用
N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and pain perception.
相似化合物的比较
Similar Compounds
- N-(1-cyanocyclopentyl)pentanamide
- N-(1-cyanocyclopentyl)-2-[3-(2-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide
Uniqueness
N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of a cyanocyclopentyl group and a cyclopentyl group attached to a pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c17-11-16(7-3-4-8-16)18-15(21)12-9-14(20)19(10-12)13-5-1-2-6-13/h12-13H,1-10H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEXKQJFXYKEBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)NC3(CCCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-3-methylbenzamide](/img/structure/B2400763.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2400764.png)
![(3aR,7aR)-2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-3-one](/img/new.no-structure.jpg)
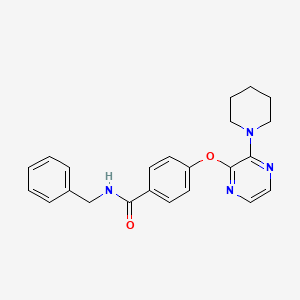
![(S)-6-Chlorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride](/img/structure/B2400767.png)
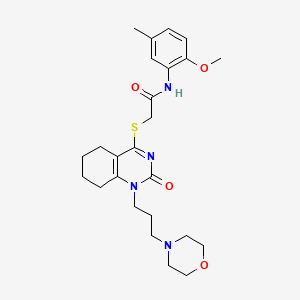

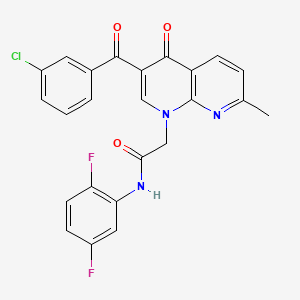
![3-[(Trifluorovinyl)oxy]bromobenzene](/img/structure/B2400776.png)
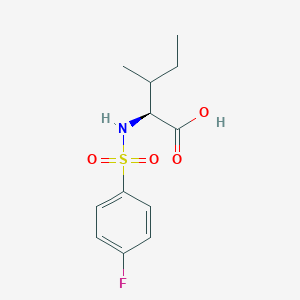
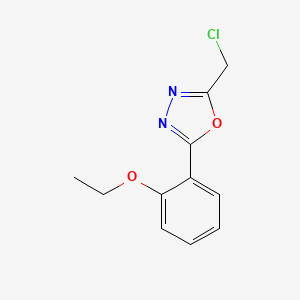
![3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B2400782.png)
![N-(2,3-dimethoxybenzyl)-2-[9-(2,5-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B2400783.png)
